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Compound of Interest

Compound Name: 1,2-Ethanedisulfonic acid

Cat. No.: B031147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and bonding of

1,2-ethanedisulfonic acid, a compound of significant interest in pharmaceutical sciences and

materials research. By presenting a comprehensive overview of its structural parameters,

determined through single-crystal X-ray diffraction, this document aims to furnish researchers

with the foundational knowledge required for its application in drug development and materials

design.

Core Molecular Structure
1,2-Ethanedisulfonic acid (C₂H₆O₆S₂) is characterized by a central ethane backbone with a

sulfonic acid group (-SO₃H) attached to each carbon atom. The molecule is known to crystallize

as a dihydrate, bis(oxonium) ethane-1,2-disulfonate ([H₃O]₂[C₂H₄(SO₃)₂]), where two

hydronium ions are associated with the ethane-1,2-disulfonate dianion. This hydration plays a

crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds.

The ethane-1,2-disulfonate dianion in its crystalline forms typically possesses a center of

inversion at the midpoint of the C-C bond. The sulfur atoms are tetrahedrally coordinated,

bonded to a carbon atom, and three oxygen atoms. The geometry of the sulfonate group can

be described as a distorted trigonal pyramid with the sulfur atom at the apex.

Below is a visualization of the molecular structure of 1,2-ethanedisulfonic acid.
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Molecular structure of 1,2-ethanedisulfonic acid.

Quantitative Structural Data
The precise molecular geometry of the ethane-1,2-disulfonate dianion has been determined by

single-crystal X-ray diffraction. The following tables summarize the key bond lengths and

angles for two known polymorphs of its dihydrate.[1]

Table 1: Bond Lengths (Å)
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Bond Polymorph II Polymorph III

S1-O1 1.459(1) 1.457(2)

S1-O2 1.463(1) 1.460(2)

S1-O3 1.469(1) 1.465(2)

S1-C1 1.782(1) 1.785(2)

C1-C1' 1.522(2) 1.520(4)

Table 2: Bond Angles (°)

Angle Polymorph II Polymorph III

O1-S1-O2 112.91(7) 113.45(11)

O1-S1-O3 111.48(7) 111.31(11)

O2-S1-O3 112.37(7) 112.00(12)

O1-S1-C1 106.51(6) 107.23(6)

O2-S1-C1 105.82(6) 105.82(6)

O3-S1-C1 107.23(6) 106.51(6)

S1-C1-C1' 112.8(1) 112.9(2)

Experimental Protocols
The structural data presented above were obtained through single-crystal X-ray diffraction. The

following provides a generalized methodology representative of such an experiment.

Experimental Workflow: Single-Crystal X-ray Diffraction
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Workflow for single-crystal X-ray diffraction.
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1. Crystal Growth and Preparation: Single crystals of 1,2-ethanedisulfonic acid dihydrate

suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous

solution. A well-formed, optically clear crystal is selected under a microscope and mounted on a

goniometer head.

2. Data Collection: The mounted crystal is placed on a CCD area detector diffractometer. Data

collection is performed at a low temperature (e.g., 173 K) to minimize thermal vibrations, using

monochromatic X-rays, typically Molybdenum Kα radiation (λ = 0.71073 Å). A series of

diffraction images are collected as the crystal is rotated through various angles.

3. Data Processing and Structure Solution: The collected diffraction data are processed to yield

a set of unique reflections with their intensities. The unit cell parameters are determined, and

the crystal system and space group are assigned. The crystal structure is then solved using

direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined using full-matrix least-squares

methods. This iterative process adjusts the atomic coordinates and displacement parameters to

minimize the difference between the observed and calculated structure factors. Hydrogen

atoms are typically located from the difference Fourier map and refined isotropically. The final

refined structure provides the precise bond lengths, bond angles, and other geometric

parameters.

Bonding and Molecular Interactions
The bonding in 1,2-ethanedisulfonic acid is characterized by covalent bonds within the

ethane-1,2-disulfonate dianion. The sulfur-oxygen bonds in the sulfonate groups have

significant double-bond character, and the negative charge is delocalized over the three

oxygen atoms.

In the solid state, the dihydrate form is stabilized by a complex three-dimensional network of

hydrogen bonds. The hydronium ions act as hydrogen-bond donors, while the oxygen atoms of

the sulfonate groups and the water molecules themselves act as hydrogen-bond acceptors.

This extensive hydrogen bonding network is a key determinant of the crystal packing and the

overall stability of the solid-state structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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